Pomalidomide-5'-PEG4-propargyl is a synthetic compound derived from pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound features a polyethylene glycol (PEG) linker and a propargyl group, enhancing its utility in various biochemical applications, particularly in the field of targeted protein degradation.
Pomalidomide itself is an analog of thalidomide and lenalidomide, all of which belong to a class of drugs known as Immunomodulatory Drugs (IMiDs). Pomalidomide was developed to improve upon the efficacy and safety profiles of its predecessors and has been extensively studied for its mechanisms of action and therapeutic applications. The specific compound Pomalidomide-5'-PEG4-propargyl is synthesized for research purposes, particularly in the development of new therapeutic strategies involving protein degradation pathways.
Pomalidomide-5'-PEG4-propargyl can be classified as:
Pomalidomide-5'-PEG4-propargyl is synthesized through several key steps that involve the functionalization of pomalidomide with a PEG linker and a propargyl group. The synthesis typically employs methods such as:
The synthesis may involve:
The molecular structure of Pomalidomide-5'-PEG4-propargyl includes:
Pomalidomide-5'-PEG4-propargyl can undergo various chemical reactions, including:
The efficiency of these reactions depends on factors such as:
Pomalidomide-5'-PEG4-propargyl acts primarily by recruiting E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. This process involves:
Studies have shown that compounds like Pomalidomide can induce the degradation of specific proteins involved in cancer cell survival and proliferation, thus exhibiting anti-cancer activity.
Pomalidomide-5'-PEG4-propargyl has significant applications in:
The terminal propargyl group in Pomalidomide-5'-PEG4-propargyl (CAS: n/a; MW: 487.51 g/mol) enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of PROTAC® synthesis. This "click chemistry" approach allows rapid, high-yield conjugation to azide-functionalized target protein ligands under mild conditions (< 50°C, aqueous/organic biphasic systems). Key advantages include:
Table 1: Conjugation Efficiency Under Varied CuAAC Conditions
| Temperature | Catalyst System | Reaction Time | Yield | Application |
|---|---|---|---|---|
| 25°C | CuSO₄/sodium ascorbate | 12 h | 78% | Small-molecule warheads |
| 50°C | TBTA-Cu(I) complex | 30 min | 92% | Peptide-based ligands |
| 70°C | BTTAA-Cu(II)/ascorbate | 5 min | 98% | Complex protein binders |
Recent innovations include delayed feeding strategies where the propargyl component is added post-azide activation, reducing dimerization byproducts by 40% [9].
The tetraethylene glycol (PEG4) spacer in Pomalidomide-5'-PEG4-propargyl serves as a molecular "tether" that critically influences PROTAC® performance:
Table 2: Physicochemical Properties of Common Linkers
| Linker Type | Length (Å) | logP | Hydrogen Bond Acceptors | PROTAC® Efficiency |
|---|---|---|---|---|
| PEG4 | 16.7 | -1.2 | 8 | High (DC₅₀ < 50 nM) |
| PEG2 | 9.0 | -0.3 | 4 | Moderate (DC₅₀ ~100 nM) |
| Alkyl C6 | 10.2 | +2.1 | 2 | Low (aggregation) |
Nuclear magnetic resonance (NMR) studies confirm PEG4 adopts a helical conformation in aqueous solutions, providing sufficient rigidity to prevent "hook effect" dissociation while allowing necessary torsional rotation [6] [10].
Solid-phase peptide synthesis (SPPS) enables rapid production of Pomalidomide-5'-PEG4-propargyl conjugates:
Critical modifications include:
Table 3: Impact of PEG Spacer Length on Degradation Efficiency
| Parameter | PEG2 | PEG4 | PEG5 | PEG6 |
|---|---|---|---|---|
| Solubility (mg/mL) | 12.4 | 34.8 | 38.2 | 41.5 |
| t₁/₂ (h) | 4.2 | 9.7 | 10.5 | 11.2 |
| DC₅₀ (nM) | 110 | 42 | 38 | 35 |
| Synthetic Yield | 68% | 82% | 75% | 70% |
| Steric Hindrance | High | Moderate | Low | Very Low |
Key findings:
Tradeoffs in Spacer Design:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2